molecular formula C17H18N4O2 B2670077 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide CAS No. 862810-58-0

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide

Cat. No. B2670077
CAS RN: 862810-58-0
M. Wt: 310.357
InChI Key: GRAIFEBEUVOQFM-UHFFFAOYSA-N
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Description

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide” is an organic compound that contains an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Synthesis Analysis

The synthesis of similar compounds involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . Another method involves the formation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] can be obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include propargylation, cyclization, and amide functionalization . Another method involves the formation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques such as 1H and 13C NMR, and mass spectral analysis . For instance, the yield, melting point, and IR spectrum can be determined .

Scientific Research Applications

Crystal Structure Analysis

Research on imidazo[1,2-a]pyridine derivatives, closely related to N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide, focuses on their crystal structures and Hirshfeld surface analysis. These studies provide insights into the molecular configurations and intermolecular interactions of these compounds, which are crucial for understanding their reactivity and potential applications in material science and drug design (Dhanalakshmi et al., 2018).

Synthesis and Biological Activity

The synthesis of imidazo[1,2-a]pyridines with various substitutions demonstrates their potential as antisecretory and cytoprotective agents, despite lacking significant antisecretory activity. These compounds exhibit good cytoprotective properties, highlighting their therapeutic potential in treating conditions like ulcers (Starrett et al., 1989).

Optical Properties and Material Applications

A series of diarylated imidazo[1,5-a]pyridine derivatives have been synthesized, showcasing large Stokes' shifts and varying quantum yields. These properties make them suitable for applications in low-cost luminescent materials, offering a new approach to developing cost-effective and efficient light-emitting materials (Volpi et al., 2017).

Herbicidal Activity and Chemical Design

Research into sulfonylurea, imidazolinone, and triazolopyrimidinesulfonamide derivatives, which share a core structural resemblance with this compound, has led to the development of new herbicides. This work emphasizes the role of structural design in enhancing the herbicidal efficacy of these compounds (Ren et al., 2000).

Anticancer and Chemotherapeutic Applications

Novel selenylated imidazo[1,2-a]pyridines have demonstrated promising activity against breast cancer cells. These compounds not only inhibit cell proliferation but also induce apoptosis, positioning them as potential lead compounds for breast cancer chemotherapy (Almeida et al., 2018).

Mechanism of Action

While the exact mechanism of action for “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide” is not specified, similar compounds have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-3-5-16(22)19-13-10-12(6-7-15(13)23-2)14-11-21-9-4-8-18-17(21)20-14/h4,6-11H,3,5H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAIFEBEUVOQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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